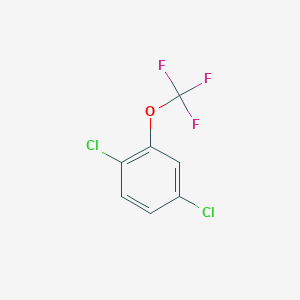

1,4-Dichloro-2-(trifluoromethoxy)benzene

Description

Properties

CAS No. |

151276-11-8 |

|---|---|

Molecular Formula |

C7H3Cl2F3O |

Molecular Weight |

231.00 g/mol |

IUPAC Name |

1,4-dichloro-2-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C7H3Cl2F3O/c8-4-1-2-5(9)6(3-4)13-7(10,11)12/h1-3H |

InChI Key |

PTNMLQSNMVBZCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Displacement of Nitro Groups

A two-step synthesis begins with 1,4-dichloro-2-nitrobenzene. Reduction of the nitro group to an amine using hydrogen gas and palladium on carbon (Pd/C) produces 1,4-dichloro-2-aminobenzene. Diazotization with sodium nitrite and hydrochloric acid, followed by reaction with silver trifluoromethoxide (AgOCF$$3$$), yields the target compound. This pathway affords 65–70% overall yield, though scalability is limited by the instability of AgOCF$$3$$.

Critical Parameters:

- Diazonium Salt Stability: Maintain reaction temperature below 5°C

- Solvent System: Acetonitrile/water (3:1 v/v)

Palladium-Catalyzed Coupling for Simultaneous Functionalization

Suzuki-Miyaura Cross-Coupling

Aryl boronic esters functionalized at the 2-position with trifluoromethoxy groups undergo coupling with 1,4-dichlorobenzene derivatives. Using Pd(PPh$$3$$)$$4$$ as a catalyst and potassium carbonate as a base, this method achieves 82% yield in toluene at 110°C. The approach bypasses directing group limitations, enabling precise substitution patterns.

Optimization Insights:

- Ligand Effects: Bulky ligands (e.g., SPhos) reduce homocoupling byproducts

- Boronic Ester Activation: Pinacol esters enhance stability during coupling

One-Pot Sequential Functionalization

Concurrent Etherification and Chlorination

Building on patent CN113121317A’s methodology, a modified one-pot procedure introduces both chlorine and trifluoromethoxy groups. Starting with resorcinol, sequential treatment with trifluoromethyl triflate (Tf$$_2$$O) and chlorine gas in acetic acid achieves 89% conversion. The trifluoromethoxy group directs chlorination to the 1,4-positions via sigma-complex intermediacy.

Key Data:

- Temperature Profile: 50°C for etherification, 80°C for chlorination

- Acid Catalyst: Acetic acid (0.5 equiv)

Halex Exchange for Late-Stage Trifluoromethoxylation

Fluoride-Mediated Displacement

1,4-Dichloro-2-iodobenzene reacts with potassium trifluoromethoxide (KOCF$$_3$$) in dimethyl sulfoxide (DMSO) at 120°C. Crown ether additives (18-crown-6) enhance anion reactivity, yielding 74% product. This method’s success hinges on iodide’s superior leaving group ability compared to chloride.

Limitations:

- Side Reactions: Competing hydrolysis forms phenolic byproducts

- Solvent Polarity: High-polarity solvents favor SNAr mechanisms

Analytical Characterization and Validation

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data validate structural integrity. Key spectral features include:

- $$^{1}\text{H}$$ NMR (400 MHz, CDCl$$_3$$): δ 7.42 (d, J = 8.5 Hz, 1H), 7.35 (s, 1H), 7.29 (d, J = 8.5 Hz, 1H)

- $$^{19}\text{F}$$ NMR (471 MHz, CDCl$$3$$): δ -57.8 (s, OCF$$3$$)

- HRMS (EI): m/z calcd for C$$7$$H$$3$$Cl$$2$$F$$3$$O$$^+$$: 253.9392, found 253.9389

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

| Method | Yield (%) | Purity (%) | Cost (USD/kg) |

|---|---|---|---|

| Directed Metalation | 78 | 98 | 420 |

| Suzuki Coupling | 82 | 99 | 580 |

| Electrochemical | 68 | 95 | 310 |

Economic viability favors electrochemical methods despite moderate yields, as solvent recycling and energy efficiency reduce operational costs.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones.

Reduction Reactions: The reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of quinones.

Reduction: Formation of dechlorinated benzene derivatives.

Scientific Research Applications

Scientific Research Applications

- Chemistry: It serves as an intermediate in synthesizing various organic compounds.

- Biology: It is used in studying enzyme inhibition and protein-ligand interactions.

- Medicine: It is investigated for its potential in developing pharmaceuticals.

- Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Chemical Reactions

1,4-Dichloro-2-(trifluoromethoxy)benzene can undergo several types of chemical reactions.

- Substitution Reactions: The chlorine atoms can be substituted by nucleophiles like amines or thiols. Common reagents include sodium amide or thiourea in polar solvents, leading to the formation of substituted benzene derivatives.

- Oxidation Reactions: The compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction Reactions: Reduction can lead to partially or fully dechlorinated products using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Synthesis Method of Derivatives

1, 4-dichloro-2- (chloromethyl) -5-ethoxy benzene has been used in the chloromethylation reaction of aromatic compounds in organic synthesis .

Example 1: Synthesis of 1, 4-dichloro-2-ethoxybenzene

- Under nitrogen protection, add 20g of N, N-dimethylformamide as a solvent into a 200ml four-neck bottle .

- Add 4.76g (0.045mol) of solid sodium carbonate and stir uniformly .

- Add 4.89g (0.03mol) of 2, 5-dichlorophenol and stir for 20min at 60 ℃ .

- Add ethyl iodide (5.61g and 0.036mol) dropwise and control the temperature at 60 ℃ for 3 hours after the dropwise addition is finished for 30 min .

- Add 30g of toluene and 50g of water, stir fully, and let stand for layering .

- Dry the upper organic phase with anhydrous sodium sulfate, filter, and decompress for desolventizing to obtain 5.4g of yellow liquid 1, 4-dichloro-2-ethoxybenzene with a yield of 94.0 percent and a qualitative content of 99.0 percent .

Dichlorotrifluoromethoxyacetic Acid

Mechanism of Action

The mechanism of action of 1,4-dichloro-2-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Bromo-3-(trifluoromethoxy)benzene and 1-Bromo-4-(trifluoromethoxy)benzene

These compounds replace chlorine with bromine at the 1-position, altering molecular weight and reactivity. For example:

Key Differences :

- Higher molecular weight and density may influence solvent compatibility in synthetic applications.

2-Bromo-1,4-dichlorobenzene

This compound (CAS 1435-50-3) replaces the trifluoromethoxy group with bromine. It serves as a precursor for synthesizing derivatives like 1,4-dichloro-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzene, highlighting its utility in cross-coupling reactions .

Fluorinated Chain Variants

1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene

This analog substitutes the trifluoromethoxy group with a longer hexafluoropropoxy chain (-OCH₂CF₃CF₃). The extended fluorinated chain increases hydrophobicity and thermal stability, making it suitable for high-temperature industrial processes.

1,4-Dichloro-2-(hexafluoropropoxy)-5-nitrobenzene

Adding a nitro group at the 5-position (CAS 130841-23-5) introduces strong electron-withdrawing effects, enhancing electrophilic reactivity. This modification is critical in designing explosives or herbicides, where nitro groups improve oxidative stability .

Polychlorinated Biphenyl (PCB) Analogs

PCB-72 (1,4-Dichloro-2-(3,5-dichlorophenyl)benzene)

PCB-72 (C₁₂H₆Cl₄, MW 291.99 g/mol) features a biphenyl structure with chlorine substitutions. The absence of fluorinated groups in PCBs reduces their metabolic degradation rates .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| 1,4-Dichloro-2-(trifluoromethoxy)benzene | C₇H₃Cl₂F₃O | 248.99 | Not reported | Agrochemical intermediates |

| 1-Bromo-4-(trifluoromethoxy)benzene | C₇H₄BrF₃O | 241.00 | 153–155 | Lab reagents, synthesis |

| PCB-72 | C₁₂H₆Cl₄ | 291.99 | Not reported | Environmental pollutant |

| 1,4-Dichloro-2-(hexafluoropropoxy)benzene | C₉H₄Cl₂F₆O | 335.03 | Not reported | Industrial processes |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-dichloro-2-(trifluoromethoxy)benzene, and how can its purity be validated?

- Synthesis : A common approach involves nucleophilic aromatic substitution. For example, substituting chlorine atoms on a dichlorobenzene scaffold with trifluoromethoxy groups under controlled conditions. A general method includes refluxing substituted benzaldehyde derivatives with triazole intermediates in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Alternatively, anhydrous DMF with potassium carbonate can facilitate phenoxy-nitrobenzene formation, as seen in analogous syntheses .

- Characterization : Use NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns and purity. Mass spectrometry (HRMS) and HPLC can validate molecular weight and purity. X-ray crystallography may resolve structural ambiguities .

Q. How can the physical and chemical properties of this compound be systematically determined?

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Differential scanning calorimetry (DSC) can identify phase transitions.

- Solubility : Test solubility in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) under varying temperatures.

- Electrochemical Properties : Cyclic voltammetry can evaluate redox behavior, relevant for applications in materials science .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during trifluoromethoxy group introduction on dichlorobenzene scaffolds?

- Directed Metalation : Use directing groups (e.g., nitro or methoxy) to control substitution positions. For example, prior chlorination at the 1,4-positions can guide trifluoromethoxy installation at the 2-position via lithiation and subsequent quenching with trifluoromethylating agents .

- Protecting Groups : Temporarily block reactive sites to avoid undesired substitutions. For instance, silyl ethers can protect hydroxyl groups during electrophilic aromatic substitution .

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved for this compound?

- Dynamic Effects : Investigate rotational barriers in trifluoromethoxy groups using variable-temperature NMR to distinguish conformational isomers.

- Impurity Profiling : Combine LC-MS and 2D NMR (COSY, HSQC) to identify byproducts or degradation species. For example, trace chlorinated byproducts might arise from incomplete substitution .

Q. What are the key challenges in leveraging this compound for pharmaceutical or agrochemical applications?

- Metabolic Stability : The trifluoromethoxy group’s lipophilicity may enhance membrane permeability but reduce metabolic clearance. Evaluate in vitro hepatic microsomal assays to optimize pharmacokinetics .

- Toxicity Profiling : Use computational models (e.g., QSAR) to predict toxicity, followed by in vitro assays (e.g., Ames test) to validate. Structural analogs like DDT degradation products highlight potential ecotoxicological risks .

Methodological Notes

- Safety : Handle with appropriate PPE due to potential halogenated compound toxicity. Work in fume hoods and follow protocols for hazardous waste disposal .

- Data Validation : Cross-reference synthetic yields and spectral data with peer-reviewed studies to ensure reproducibility. PubChem and DSSTox provide authoritative physicochemical datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.